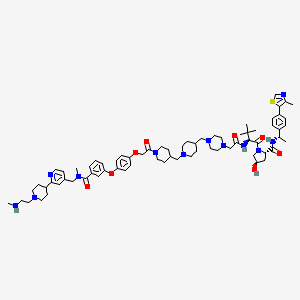

CARM1 degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C71H98N12O8S |

|---|---|

Molecular Weight |

1279.7 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[2-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]-4-pyridinyl]methyl]carbamoyl]phenoxy]phenoxy]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C71H98N12O8S/c1-49(54-11-13-56(14-12-54)66-50(2)74-48-92-66)75-68(87)63-41-58(84)45-83(63)70(89)67(71(3,4)5)76-64(85)46-81-37-35-80(36-38-81)44-51-20-28-79(29-21-51)43-52-22-32-82(33-23-52)65(86)47-90-59-15-17-60(18-16-59)91-61-10-8-9-57(40-61)69(88)77(7)42-53-19-26-73-62(39-53)55-24-30-78(31-25-55)34-27-72-6/h8-19,26,39-40,48-49,51-52,55,58,63,67,72,84H,20-25,27-38,41-47H2,1-7H3,(H,75,87)(H,76,85)/t49-,58+,63-,67+/m0/s1 |

InChI Key |

UVTQPVBDGGQLTA-YSPOSDDXSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Takedown: A Technical Guide to the Mechanism of Action of CARM1 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its role as a transcriptional coactivator and its involvement in a multitude of cellular processes—including cell cycle progression, DNA damage response, and mRNA splicing—have established it as a significant factor in cancer development and progression.[1][2] Overexpression of CARM1 is correlated with poor prognosis in various cancers, including breast cancer.[3][4] While small molecule inhibitors of CARM1 have been developed, they often exhibit limited cellular efficacy.[4] Furthermore, studies have indicated that the genetic knockout of CARM1 can have different, and sometimes more profound, effects than enzymatic inhibition, suggesting important non-enzymatic scaffolding functions for the protein.[3] This has spurred the development of alternative therapeutic strategies, leading to the creation of CARM1 degrader-1 (also referred to as compound 3b), a potent and selective proteolysis-targeting chimera (PROTAC).[4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways and processes.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule designed to induce the targeted degradation of the CARM1 protein.[4] It achieves this by co-opting the cell's own protein disposal machinery, specifically the ubiquitin-proteasome system (UPS). The degrader consists of three key components: a ligand that binds to CARM1 (TP-064), a ligand for an E3 ubiquitin ligase (in this case, von Hippel-Lindau, or VHL), and a chemical linker that connects the two.[4][5]

The mechanism unfolds as follows: this compound simultaneously binds to both the CARM1 protein and the VHL E3 ligase, forming a ternary complex.[4] This proximity, orchestrated by the degrader, facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of the CARM1 protein. The polyubiquitinated CARM1 is then recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides, effectively eliminating CARM1 from the cell.[4] This VHL- and proteasome-dependent degradation has been experimentally validated.[4][6]

Quantitative Efficacy and Selectivity

The potency and selectivity of this compound have been quantified in cellular assays, demonstrating its efficiency in eliminating the target protein.

| Parameter | Value | Cell Line | Reference |

| DC50 | 8.1 nM | MCF7 | [4][6] |

| Dmax | >95% | MCF7 | [4] |

Table 1: Cellular Degradation Potency of this compound. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achieved.

Proteomic analyses have confirmed the high selectivity of this compound.[4] These studies show that at concentrations effective for CARM1 degradation, the levels of other protein arginine methyltransferases (PRMTs) are not significantly affected.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture

MCF7 human breast cancer cells are a commonly used model for these studies.[4]

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and in some cases, 0.01 mg/ml insulin.[7][8]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Passaging: When cells reach 80-90% confluency, they are detached using a solution of 0.25% Trypsin-EDTA, neutralized with complete medium, and re-seeded at a ratio of 1:2 to 1:4.[7][8]

Western Blotting for CARM1 Degradation

This technique is used to quantify the levels of CARM1 protein following treatment with the degrader.

-

Cell Lysis: After treatment with this compound or a vehicle control (DMSO) for the desired time and concentration, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.[9]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.[9]

-

Sample Preparation: An equal amount of protein for each sample is mixed with Laemmli sample buffer. It is crucial to note that CARM1 has a tendency to form aggregates upon heating, which can interfere with its detection by Western blot. Therefore, it is recommended to incubate the samples at room temperature instead of boiling them before loading onto the gel.[10][11]

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against CARM1 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Competitive Inhibition Assay to Confirm Mechanism

This assay validates that the degradation of CARM1 by the degrader is dependent on the VHL E3 ligase and the proteasome.

-

Cell Treatment: MCF7 cells are pre-treated for a specified duration with one of the following inhibitors before the addition of this compound:

-

MG132: A proteasome inhibitor.

-

VH-032: A VHL ligand that competes with the degrader for binding to VHL.

-

MLN4924: A NEDDylation inhibitor that inactivates Cullin-RING E3 ligases.[4]

-

-

Western Blotting: Following co-treatment with the degrader and the respective inhibitor, cell lysates are collected and analyzed by Western blotting for CARM1 protein levels as described above. Abrogation of CARM1 degradation in the presence of these inhibitors confirms the VHL- and proteasome-dependent mechanism.[4]

Proteomics Analysis for Selectivity

Global quantitative proteomics is employed to assess the selectivity of the degrader across the entire proteome.

-

Sample Preparation: MCF7 cells are treated with DMSO, this compound, or a negative control compound for a defined period (e.g., 4 hours).[4] Cells are then lysed, and proteins are extracted.

-

Mass Spectrometry: The protein samples are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting data is processed to identify and quantify thousands of proteins. The abundance of each protein in the degrader-treated samples is compared to the control samples to identify proteins whose levels have significantly changed. High selectivity is demonstrated if only CARM1 and a minimal number of other proteins are significantly downregulated.[4]

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and pathways discussed.

Figure 1: Mechanism of this compound. This diagram illustrates the formation of the ternary complex between CARM1, the degrader, and VHL, leading to the ubiquitination and subsequent proteasomal degradation of CARM1.

Figure 2: Experimental Workflow for Mechanism Validation. This flowchart outlines the process of validating the VHL- and proteasome-dependent degradation of CARM1 using competitive inhibitors.

Figure 3: Overview of Key CARM1 Signaling Pathways. This diagram depicts the central role of CARM1 in regulating transcription, DNA damage response, and RNA processing through the methylation of key substrate proteins. The degradation of CARM1 by a PROTAC would disrupt these pathways.

Downstream Consequences of CARM1 Degradation

The targeted degradation of CARM1 leads to significant downstream biological effects. By eliminating CARM1, the degrader not only inhibits its methyltransferase activity but also ablates any scaffolding functions of the protein. This results in a potent downregulation of the methylation of its substrates.[4] For instance, treatment with this compound has been shown to reduce the methylation of BAF155 and poly(A)-binding protein 1 (PABP1).[4][6]

The methylation of BAF155, a core subunit of the SWI/SNF chromatin remodeling complex, by CARM1 is implicated in promoting tumor progression and metastasis.[1] Therefore, the degradation of CARM1 and subsequent reduction in BAF155 methylation is expected to inhibit these processes. Indeed, functional studies have demonstrated that this compound effectively inhibits the migration of breast cancer cells.[4][6]

Conclusion

This compound represents a promising therapeutic strategy that leverages the cell's endogenous protein degradation machinery to selectively eliminate CARM1. Its mechanism of action, centered on the formation of a ternary complex with the VHL E3 ligase, leads to the efficient and sustained degradation of the target protein. This approach not only overcomes the limitations of traditional inhibitors by also targeting non-enzymatic functions but also demonstrates high potency and selectivity. The detailed understanding of its molecular mechanism, supported by robust experimental validation, provides a solid foundation for its further development as a potential therapeutic agent for CARM1-driven cancers. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and build upon the innovative approach of targeted protein degradation for this critical cancer target.

References

- 1. CARM1 methylates chromatin remodeling factor BAF155 to enhance tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. elabscience.com [elabscience.com]

- 9. mdpi.com [mdpi.com]

- 10. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

what is CARM1 degrader-1 and how does it work

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in various cellular processes, including transcriptional regulation, DNA damage response, and RNA processing.[3][4][5] Dysregulation of CARM1 activity and its overexpression are implicated in the pathogenesis of numerous cancers, including breast cancer, making it a compelling therapeutic target.[1][6] While small molecule inhibitors of CARM1 have been developed, they often exhibit limited cellular efficacy.[6][7] This has spurred the development of alternative therapeutic strategies, such as targeted protein degradation.

This technical guide provides an in-depth overview of CARM1 degrader-1 (also referred to as compound 3b), a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the CARM1 protein.[1][8]

Mechanism of Action: The PROTAC Approach

This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to eliminate the CARM1 protein.[1] It is composed of three key components:

-

A CARM1-binding ligand: This moiety is based on the potent and selective CARM1 inhibitor, TP-064.[1][9]

-

An E3 ubiquitin ligase-recruiting ligand: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][9]

-

A chemical linker: This connects the CARM1 and VHL ligands, facilitating the formation of a ternary complex.[1][9]

The formation of this CARM1 : degrader-1 : VHL ternary complex brings the CARM1 protein into close proximity with the E3 ligase machinery. This proximity triggers the polyubiquitination of CARM1, marking it for recognition and subsequent degradation by the 26S proteasome.[1] The degrader molecule is then released to engage another CARM1 protein, acting in a catalytic manner.[1]

Caption: Mechanism of Action of this compound.

Quantitative Performance Data

The efficacy of this compound has been quantified in various breast cancer cell lines. The key performance metrics are summarized in the tables below.

Table 1: Degradation Potency and Efficacy

| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |

| MCF7 | 8.1[8][10][11][12] | >95[1] | 2[1] |

| BT474 | Effective Degradation | Not Reported | 24-48 |

| MDA-MB-231 | Effective Degradation | Not Reported | 24-48 |

-

DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Table 2: Selectivity Profile

| Protein | Degradation Observed in MCF7 cells |

| CARM1 | Yes |

| PRMT1 | No[1] |

| PRMT5 | No[1] |

| PRMT6 | No[1] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Below are detailed overviews of these protocols.

Western Blot Analysis for CARM1 Degradation

This technique is used to quantify the levels of CARM1 and other proteins in cells following treatment with the degrader.

-

Cell Culture and Treatment: Breast cancer cells (e.g., MCF7, BT474, MDA-MB-231) are cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 2, 24, 48 hours).[1]

-

Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[1]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CARM1. Antibodies against other proteins of interest (e.g., PRMT1, PRMT5, PRMT6) and a loading control (e.g., GAPDH, β-actin) are also used. Following incubation with the primary antibody, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software, and the levels of CARM1 are normalized to the loading control to determine the extent of degradation.

Global Quantitative Proteomics for Selectivity Profiling

This method provides an unbiased assessment of the degrader's selectivity across the entire proteome.

-

Sample Preparation: MCF7 cells are treated with this compound, a negative control compound (3bN, which does not bind VHL), or DMSO for a specified time (e.g., 4 hours).[1] The cells are then lysed, and the proteins are extracted.

-

Protein Digestion: The extracted proteins are digested into smaller peptides using an enzyme such as trypsin.

-

Isobaric Labeling (e.g., TMT): The resulting peptides from each treatment condition are labeled with isobaric tags (e.g., Tandem Mass Tags), which allows for the relative quantification of proteins from different samples in a single mass spectrometry run.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and then analyzed by a high-resolution mass spectrometer. The mass spectrometer fragments the peptides and measures the masses of the resulting fragment ions.

-

Data Analysis: The acquired MS/MS spectra are used to identify the peptide sequences and, consequently, the proteins from which they originated. The reporter ion intensities from the isobaric tags are used to quantify the relative abundance of each protein across the different treatment conditions. This allows for the identification of proteins that are significantly downregulated upon treatment with this compound.[1]

Caption: Proteomics Workflow for Selectivity Analysis.

CARM1 Signaling and Impact of Degradation

CARM1 functions as a transcriptional coactivator for a variety of transcription factors, including nuclear receptors and NF-κB.[5][13] It methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation.[2] CARM1 also methylates numerous non-histone proteins, thereby regulating their activity and function.[1]

In the context of cancer, CARM1 has been shown to promote cell proliferation, migration, and survival.[1][3] For instance, in triple-negative breast cancer, CARM1-mediated methylation of the SWI/SNF chromatin remodeler subunit BAF155 promotes metastasis.[9][12]

By inducing the degradation of CARM1, this compound effectively ablates both the enzymatic and non-enzymatic (scaffolding) functions of the protein.[12] This leads to a potent downregulation of CARM1 substrate methylation, including that of PABP1 and BAF155.[1][10] Functionally, this results in the inhibition of breast cancer cell migration.[1][10] The degradation of CARM1 may also impact DNA damage signaling pathways, where it has been implicated in the decision between cell cycle arrest and apoptosis.[3]

Caption: CARM1 Signaling and the Impact of its Degradation.

Conclusion

This compound represents a significant advancement in the targeted therapy of CARM1-driven cancers. Its potent and selective degradation of CARM1 offers a promising alternative to traditional inhibition, with the potential to overcome limitations in cellular efficacy and address both the enzymatic and non-enzymatic functions of the protein.[1][12] The data presented in this guide underscore the potential of this molecule as a powerful chemical probe to further investigate CARM1 biology and as a lead compound for the development of novel cancer therapeutics.[1]

References

- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carm1 coactivator-associated arginine methyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | CARM1抑制剂 | MCE [medchemexpress.cn]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of CARM1 Degrader-1: A Technical Guide to its Discovery and Synthesis

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the discovery, synthesis, and characterization of CARM1 degrader-1, a potent and selective PROTAC degrader of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme involved in various cellular processes through the methylation of histone and non-histone proteins.[1] Its amplification and overexpression are linked to poor prognoses in several cancers, including breast cancer, making it a compelling therapeutic target.[1] While potent small molecule inhibitors for CARM1 exist, their cellular efficacy has been limited.[1][2] This has spurred the development of alternative strategies, such as proteolysis-targeting chimeras (PROTACs), to achieve a more robust and sustained therapeutic effect by inducing the degradation of the CARM1 protein.[1]

This technical guide details the discovery and synthesis of a first-in-class CARM1 PROTAC degrader, compound 3b, referred to herein as this compound.[1] This molecule is comprised of a CARM1 ligand (TP-064), a linker, and a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2][3]

Quantitative Data Summary

This compound (compound 3b) has demonstrated potent and selective degradation of CARM1 in cellular assays. The key quantitative data are summarized in the tables below.

| Parameter | Value | Cell Line | Reference |

| DC₅₀ (Degradation Concentration 50%) | 8.1 ± 0.1 nM | MCF7 | [1] |

| Dₘₐₓ (Maximum Degradation) | > 95% | MCF7 | [1][2] |

| Time to significant degradation | 2 hours | MCF7 | [1] |

Table 1: In-cell Degradation Efficacy of this compound.

| Compound | Target | Activity | Reference |

| This compound (3b) | CARM1 | DC₅₀ = 8.1 nM | [1] |

| This compound (3b) | PRMT1 | No degradation detected | [1] |

| This compound (3b) | PRMT5 | No degradation detected | [1] |

| This compound (3b) | PRMT6 | No degradation detected | [1] |

Table 2: Selectivity Profile of this compound.

Experimental Protocols

Synthesis of this compound (Compound 3b)

The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates. The general synthetic strategy involves the coupling of the CARM1 binder, a linker, and the VHL E3 ligase ligand. A detailed, step-by-step protocol based on the supplementary information of the source publication is outlined below.

Materials and Reagents:

-

TP-064 hydrazide derivative (CARM1 binder precursor)

-

VHL ligand-based linkers

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Preparation of the CARM1 binder with a suitable linker attachment point: The synthesis starts from the known CARM1 inhibitor TP-064. A hydrazide derivative of TP-064 is prepared to serve as a reactive handle for linker attachment.[1]

-

Synthesis of the VHL ligand with a linker: A VHL E3 ligase ligand is synthesized with a linker containing a reactive group, such as an aldehyde, suitable for coupling with the hydrazide-modified CARM1 binder.

-

Coupling of the CARM1 binder and VHL ligand-linker: The TP-064 hydrazide derivative is reacted with the VHL ligand-linker construct in a suitable solvent like DMSO. This reaction forms the final PROTAC molecule, this compound.[1]

-

Purification: The final compound is purified using standard techniques such as flash chromatography to yield the pure this compound.

Western Blot Assay for CARM1 Degradation

This protocol is used to quantify the extent of CARM1 protein degradation in cells treated with this compound.

Materials and Reagents:

-

MCF7 breast cancer cells

-

This compound (compound 3b)

-

DMSO (vehicle control)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-CARM1, anti-GAPDH or anti-β-actin as loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed MCF7 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the CARM1 band intensity to the loading control. The percentage of degradation is calculated relative to the DMSO-treated control.

Cell Migration Assay

This assay evaluates the functional consequence of CARM1 degradation on cancer cell migration.

Materials and Reagents:

-

Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

-

This compound (compound 3b)

-

Transwell inserts (e.g., Boyden chambers)

-

Cell culture medium with and without serum (or other chemoattractants)

-

Crystal violet stain or a fluorescent dye

Procedure:

-

Cell Preparation: Culture the breast cancer cells and serum-starve them for several hours before the assay.

-

Assay Setup:

-

Place the Transwell inserts into a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or DMSO.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

-

Quantification:

-

After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane with crystal violet or a fluorescent dye.

-

Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells under a microscope.

-

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the DMSO-treated control group.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action for this compound.

Experimental Workflow for Discovery and Validation

Caption: Workflow for this compound discovery.

Logical Relationship of the PROTAC Components

Caption: Components of the CARM1 PROTAC degrader-1.

References

- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

CARM1 Degrader-1: A Chemical Probe for Unraveling CARM1 Function

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage response.[3][4][5] Dysregulation of CARM1 activity has been implicated in the progression of numerous cancers, particularly breast cancer, making it a compelling therapeutic target.[1][6][7][8] While small molecule inhibitors of CARM1 have been developed, they often exhibit limited cellular efficacy.[1][6] This has spurred the development of alternative strategies, such as targeted protein degradation, to probe CARM1 function and explore its therapeutic potential.

This technical guide focuses on CARM1 degrader-1 (also referred to as compound 3b), a potent and selective chemical probe designed to induce the degradation of the CARM1 protein.[1][9] By harnessing the cell's natural protein disposal machinery, this compound offers a powerful tool to study the non-enzymatic functions of CARM1 and provides a potential therapeutic avenue for CARM1-driven diseases.[1]

Mechanism of Action: A PROTAC Approach

This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1]

This degrader is composed of three key components:

-

A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][9]

-

A linker that connects the two ligands.[1]

The binding of this compound to both CARM1 and VHL facilitates the formation of a ternary complex. Within this complex, the E3 ligase ubiquitinates CARM1, marking it for degradation by the 26S proteasome.[1] This process is catalytic, as the degrader is released after ubiquitination and can induce the degradation of multiple CARM1 molecules.[1]

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized in various breast cancer cell lines. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| DC50 | MCF7 | 8.1 ± 0.1 nM | [1] |

| Dmax | MCF7 | >95% | [1][9] |

| Table 1: In-vitro degradation potency of this compound. |

| Protein | Cell Line | Degradation Observed | Reference |

| CARM1 | MCF7 | Yes | [1] |

| PRMT1 | MCF7 | No | [1] |

| PRMT5 | MCF7 | No | [1] |

| PRMT6 | MCF7 | No | [1] |

| Table 2: Selectivity profile of this compound against other protein arginine methyltransferases (PRMTs). |

| Cell Line | Receptor Status | Effect of this compound | Reference |

| MCF7 | ER+/PR+/HER2- | Potent CARM1 degradation | [1] |

| BT474 | ER+/PR+/HER2+ | Effective CARM1 degradation | [1] |

| MDA-MB-231 | Triple-Negative | Effective CARM1 degradation and inhibition of cell migration | [1] |

| Table 3: Activity of this compound in different breast cancer cell lines. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

CARM1 Degradation Assay (Western Blotting)

This protocol is used to assess the ability of this compound to induce the degradation of CARM1 protein in cells.

Materials:

-

Breast cancer cell lines (e.g., MCF7, BT474, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound (compound 3b)

-

DMSO (vehicle control)

-

RIPA buffer supplemented with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CARM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24, 48 hours).[1]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease inhibitors on ice for 20 minutes.[1]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[1]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling (note: CARM1 can form aggregates upon heating, so optimization of this step may be required).[2][6]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Probe the same membrane with an anti-β-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the CARM1 band intensity to the corresponding β-actin band intensity.

-

Calculate the percentage of CARM1 degradation relative to the DMSO-treated control.

-

Plot dose-response curves to determine the DC50 and Dmax values.

-

Global Proteomics Analysis

This protocol is used to assess the selectivity of this compound across the entire proteome.

Materials:

-

MCF7 cells

-

This compound (compound 3b) and a negative control compound (3bN)[1]

-

DMSO

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

DTT (dithiothreitol)

-

IAA (iodoacetamide)

-

Trypsin

-

Mass spectrometer

Procedure:

-

Cell Treatment and Lysis:

-

Protein Digestion:

-

Mass Spectrometry:

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

-

Compare the protein abundance levels between the this compound-treated samples and the control samples to identify proteins that are significantly downregulated.

-

Cell Migration Assay (Transwell Assay)

This protocol is used to evaluate the functional effect of CARM1 degradation on cancer cell migration.

Materials:

-

MDA-MB-231 cells

-

Transwell inserts (with 8 µm pore size)

-

Cell culture medium with and without serum

-

This compound (compound 3b)

-

CARM1 inhibitor (TP-064)

-

DMSO

-

Crystal violet solution (1%)

-

Cotton swabs

Procedure:

-

Cell Preparation:

-

Starve MDA-MB-231 cells in serum-free medium overnight.

-

-

Assay Setup:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.

-

Resuspend the starved cells in serum-free medium containing DMSO, this compound (e.g., 0.5 µM), or a CARM1 inhibitor (e.g., 10 µM).[1]

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

-

Incubation:

-

Incubate the plate for a sufficient time to allow cell migration (e.g., 24 hours).

-

-

Staining and Visualization:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with 1% crystal violet.[1]

-

Wash the inserts with water and allow them to dry.

-

Visualize and count the migrated cells under a microscope.

-

-

Data Analysis:

-

Quantify the number of migrated cells in multiple fields of view for each condition.

-

Calculate the percentage of cell migration relative to the DMSO-treated control.

-

Signaling Pathways and Experimental Workflows

CARM1 Signaling Involvement

CARM1 is a key regulator in several signaling pathways critical for cell growth, survival, and differentiation. Its degradation can have profound effects on these pathways.

Experimental Workflow for Characterizing this compound

The following diagram outlines the typical experimental workflow for the discovery and characterization of a CARM1 degrader.

Conclusion

This compound represents a significant advancement in the toolset available to researchers studying the biology of CARM1. Its high potency and selectivity make it an excellent chemical probe for dissecting the diverse functions of CARM1, particularly its non-enzymatic roles, which are not addressable with traditional inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for utilizing this compound to explore its potential in both basic research and as a starting point for the development of novel therapeutics for CARM1-dependent cancers. Further investigations into the in vivo efficacy and safety of CARM1 degraders are warranted to fully realize their therapeutic promise.

References

- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Expression and purification of full-length mouse CARM1 from transiently transfected HEK293T cells using HaloTag technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Architect: A Technical Guide to Exploring the Non-Enzymatic Roles of CARM1 with Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. This enzymatic activity plays a well-established role in transcriptional regulation, chromatin remodeling, and mRNA splicing. However, a growing body of evidence suggests that CARM1 possesses critical non-enzymatic functions, acting as a scaffold to facilitate protein-protein interactions and assemble macromolecular complexes. These scaffolding roles are implicated in driving cancer progression, and notably, the effects of CARM1 knockout on cancer cell proliferation are more pronounced than those of enzymatic inhibition, underscoring the significance of its non-catalytic functions.

The development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), has provided a powerful tool to investigate these non-enzymatic roles. Unlike inhibitors that only block the catalytic activity, degraders induce the complete removal of the CARM1 protein, thus ablating both its enzymatic and scaffolding functions. This guide provides an in-depth technical overview of the non-enzymatic roles of CARM1 and the application of degraders to explore these functions.

CARM1 Degraders: A Mechanism-Based Approach

CARM1-targeting PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. These molecules consist of a ligand that binds to CARM1, a linker, and a ligand for an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase. The PROTAC simultaneously binds to CARM1 and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of CARM1, marking it for degradation by the 26S proteasome.

A well-characterized CARM1 degrader, often referred to as compound 3b or CARM1 degrader-1 , has demonstrated high potency and selectivity.

Quantitative Data on CARM1 Degraders

The efficacy of CARM1 degraders is quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The table below summarizes the reported data for the potent CARM1 degrader, compound 3b.

| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |

| Compound 3b / this compound | CARM1 | MCF7 | 8.1 ± 0.1 | 97 ± 1.9 | VHL | |

| Compound 3e | CARM1 | MCF7 | 8.8 ± 0.1 | 98 ± 0.7 | VHL |

Experimental Protocols

Determination of DC50 and Dmax for CARM1 Degraders

This protocol outlines the general steps to determine the potency and efficacy of a CARM1 degrader.

a. Cell Culture and Treatment:

-

Seed cells (e.g., MCF7 breast cancer cells) in appropriate culture plates and allow them to adhere overnight.

-

Prepare a serial dilution of the CARM1 degrader in culture medium.

-

Treat the cells with the degrader at various concentrations for a specified time (e.g., 2 to 48 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

c. Protein Quantification and Western Blotting:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentrations for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for CARM1.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

d. Data Analysis:

-

Quantify the band intensities for CARM1 and the loading control.

-

Normalize the CARM1 band intensity to the loading control for each sample.

-

Plot the normalized CARM1 levels against the logarithm of the degrader concentration.

-

Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Validation of the Degrader's Mechanism of Action

This protocol confirms that the observed degradation is dependent on the proteasome and the recruited E3 ligase.

a. Co-treatment with Inhibitors:

-

Pre-treat cells with inhibitors for a short period (e.g., 1-2 hours) before adding the CARM1 degrader. Use the following inhibitors:

-

Proteasome inhibitor: MG132 (e.g., 10-20 µM)

-

Neddylation inhibitor (inhibits Cullin-RING E3 ligases): MLN4924 (e.g., 1 µM)

-

Competitive E3 ligase ligand: A ligand that binds to the same E3 ligase as the PROTAC but does not bind CARM1 (e.g., a VHL ligand for a VHL-based PROTAC).

-

Competitive CARM1 inhibitor: The parent CARM1-binding molecule of the PROTAC.

-

-

After pre-treatment, add the CARM1 degrader at a concentration known to cause significant degradation (e.g., at or above the DC50).

-

Include control groups treated with the degrader alone, each inhibitor alone, and a vehicle control.

-

Incubate for the standard treatment duration.

b. Western Blot Analysis:

-

Harvest the cells, prepare lysates, and perform Western blotting for CARM1 as described in the previous protocol.

-

A successful validation will show that pre-treatment with the proteasome inhibitor, neddylation inhibitor, or competitive E3 ligase ligand rescues CARM1 from degradation.

Co-Immunoprecipitation (Co-IP) to Identify CARM1-Interacting Proteins

This protocol is used to investigate the non-enzymatic scaffolding role of CARM1 by identifying its binding partners.

a. Cell Lysis:

-

Lyse cells under non-denaturing conditions to preserve protein-protein interactions. Use a gentle lysis buffer, such as one containing NP-40 or Triton X-100.

-

Include protease and phosphatase inhibitors.

b. Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for CARM1 or a control IgG antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

c. Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

d. Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

-

For unbiased discovery of novel interactors, the eluates can be analyzed by mass spectrometry.

Non-Enzymatic Functions of CARM1

Scaffolding Role in Transcriptional Regulation

CARM1 can act as a transcriptional coactivator independent of its methyltransferase activity. In the NF-κB signaling pathway, for instance, CARM1 is required for the proper expression of a subset of NF-κB target genes. Evidence suggests that CARM1 acts as a scaffold to stabilize the assembly of the transcriptional machinery, including p300/CBP and the p160 family of coactivators, at the promoter. This scaffolding function is crucial for enhancing the recruitment of NF-κB to its target gene promoters. The use of an enzymatically inactive CARM1 mutant has shown that this coactivator function can be independent of its catalytic activity.

Role in Pre-mRNA Splicing

CARM1 is also involved in the regulation of pre-mRNA splicing. Certain isoforms of CARM1 can associate with components of the spliceosome, such as U1C, a protein of the U1 snRNP complex. This interaction can influence 5' splice site selection and promote exon skipping. Furthermore, CARM1 can methylate several splicing factors, including CA150, which links transcription to splicing. The automethylation of CARM1, a post-translational modification, has been shown to be critical for its function in coupling transcription and pre-mRNA splicing, and this function is impaired by a mutation that does not affect its overall enzymatic activity, suggesting a structural role for this modification. Degrading CARM1 allows for the investigation of how its complete absence, including its scaffolding function within the spliceosome, affects global splicing patterns.

Conclusion

The non-enzymatic functions of CARM1 are emerging as critical aspects of its role in cellular processes, particularly in the context of cancer. Traditional enzymatic inhibitors are insufficient to probe these scaffolding roles. The development of potent and selective CARM1 degraders provides an invaluable tool to overcome this limitation. By inducing the complete removal of the CARM1 protein, these degraders allow for a comprehensive investigation of all its functions. This technical guide provides a framework for researchers to utilize CARM1 degraders to dissect its non-enzymatic roles, offering the potential to uncover novel therapeutic strategies that target both the catalytic and scaffolding functions of this multifaceted protein.

An In-depth Technical Guide to CARM1 Degrader-1 in Breast Cancer Research

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] In the context of breast cancer, CARM1 is frequently overexpressed and its elevated activity is often correlated with a poor prognosis.[1][2] It functions as a transcriptional coactivator for nuclear receptors like the estrogen receptor-alpha (ERα) in ER-positive breast cancer and collaborates with hypoxia-inducible factor 1-alpha (HIF1A) in triple-negative breast cancer (TNBC) to drive tumor progression.[3][4] The multifaceted role of CARM1 in promoting oncogenic signaling pathways has positioned it as a compelling therapeutic target.

This guide provides a comprehensive technical overview of a potent and selective CARM1 degrader, compound 3b, herein referred to as CARM1 degrader-1. This proteolysis-targeting chimera (PROTAC) offers a powerful tool for investigating the biological functions of CARM1 and holds therapeutic potential for CARM1-driven malignancies.[5][6]

This compound: Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate CARM1. It consists of three key components: a ligand that binds to CARM1 (based on the inhibitor TP-064), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] By simultaneously binding to both CARM1 and VHL, the degrader forms a ternary complex that facilitates the ubiquitination of CARM1, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism allows for the substoichiometric degradation of the target protein, leading to a profound and sustained reduction in CARM1 levels.[5]

Data Presentation

Quantitative Efficacy of this compound

The following tables summarize the key quantitative data regarding the efficacy of this compound in breast cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation Concentration 50%) | MCF7 | 8.1 ± 0.1 nM | [5] |

| Dₘₐₓ (Maximum Degradation) | MCF7 | >95% | [5][6] |

| Time to Onset of Degradation | MCF7 | 2 hours | [7] |

Table 1: In Vitro Degradation Efficacy of this compound. This table highlights the high potency and efficiency of this compound in inducing the degradation of CARM1 in the ER-positive MCF7 breast cancer cell line.

| Assay | Cell Line | Treatment | Observation | Reference |

| Substrate Methylation (PABP1 & BAF155) | MCF7 | 0.1 µM this compound | Equivalent inhibition to 10 µM TP-064 (inhibitor) | [5] |

| Cell Migration | MDA-MB-231 | 0.5 µM this compound | Significant inhibition of cell migration | [5] |

| Cell Proliferation | MCF7, MDA-MB-231 | Not specified | No significant inhibition | [5] |

Table 2: Functional Effects of this compound in Breast Cancer Cell Lines. This table demonstrates the potent functional consequences of CARM1 degradation, particularly the robust inhibition of substrate methylation and cell migration, key processes in cancer progression. Of note, direct inhibition of cell proliferation was not observed, suggesting a more nuanced role of CARM1 in this process that may be overcome by compensatory mechanisms in short-term in vitro assays.

Experimental Protocols

Western Blot Analysis of CARM1 Degradation

This protocol details the procedure for assessing the degradation of CARM1 in breast cancer cells following treatment with this compound.

Materials:

-

Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

-

This compound (compound 3b)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-CARM1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed breast cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for the desired time points (e.g., 2, 4, 8, 24, 48 hours).

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the CARM1 signal to the loading control (e.g., GAPDH) to determine the extent of degradation.

Transwell Migration Assay

This protocol is for assessing the effect of this compound on the migratory capacity of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231)

-

This compound

-

Transwell inserts (8 µm pore size)

-

Serum-free cell culture medium

-

Complete cell culture medium (containing FBS as a chemoattractant)

-

Crystal violet staining solution

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture breast cancer cells to sub-confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.

-

Assay Setup:

-

Place the Transwell inserts into a 24-well plate.

-

Add complete medium (containing 10% FBS) to the lower chamber of each well to act as a chemoattractant.

-

In the upper chamber of the inserts, add a suspension of the starved cells in serum-free medium, pre-treated with either DMSO (vehicle control) or this compound at the desired concentration.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 12-24 hours, to be optimized for the specific cell line).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated through the membrane.

-

Fixation and Staining:

-

Fix the migrated cells on the underside of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with crystal violet solution for 20 minutes.

-

-

Imaging and Quantification:

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Using a microscope, count the number of migrated cells in several random fields of view for each insert.

-

-

Analysis: Calculate the average number of migrated cells per field and compare the results between the control and treated groups.

RNA-Sequencing for Gene Expression Profiling

This protocol outlines a general workflow for analyzing changes in gene expression in breast cancer cells following treatment with this compound.

Materials:

-

Breast cancer cell lines

-

This compound

-

TRIzol reagent or other RNA extraction kit

-

DNase I

-

RNA quality assessment tool (e.g., Agilent Bioanalyzer)

-

mRNA enrichment kit (e.g., poly-A selection) or rRNA depletion kit

-

RNA-seq library preparation kit

-

Next-generation sequencing platform (e.g., Illumina)

Procedure:

-

Cell Treatment and RNA Extraction: Treat breast cancer cells with this compound or vehicle control for a specified time. Lyse the cells and extract total RNA using TRIzol or a similar method.

-

RNA Quality Control: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument. Samples with a high RNA Integrity Number (RIN) are suitable for sequencing.

-

Library Preparation:

-

Enrich for mRNA from the total RNA using poly-A selection or deplete ribosomal RNA.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound.

-

Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.

-

Signaling Pathways and Visualizations

CARM1 Signaling in ER-Positive Breast Cancer

In ER-positive breast cancer, CARM1 acts as a key coactivator of ERα-mediated transcription. Upon estrogen stimulation, CARM1 is recruited to ERα-bound enhancers. There, it methylates various substrates, including the Mediator complex subunit MED12. This methylation event creates a binding site for the Tudor domain-containing protein TDRD3, which further facilitates transcriptional activation of estrogen-responsive genes, promoting cell proliferation and tumor growth.[1][4]

Caption: CARM1-ERα signaling pathway in ER-positive breast cancer.

CARM1 Signaling in Triple-Negative Breast Cancer

In the more aggressive triple-negative breast cancer subtype, CARM1 collaborates with the transcription factor HIF1A to drive tumor progression. Under hypoxic conditions, CARM1 is recruited by HIF1A to the promoters of a range of target genes, including those involved in the cell cycle (e.g., CDK4, Cyclin D1), Wnt signaling (e.g., β-Catenin), and angiogenesis (VEGF signaling).[3][8][9] This interaction enhances the transcription of these pro-tumorigenic genes, leading to increased proliferation, invasion, and metastasis.[3]

Caption: CARM1-HIF1α signaling axis in triple-negative breast cancer.

This compound Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in breast cancer research.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound represents a significant advancement in the chemical biology toolkit for studying the role of CARM1 in breast cancer. Its ability to induce potent, selective, and sustained degradation of CARM1 provides a powerful alternative to traditional small molecule inhibitors and genetic knockdown approaches. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of CARM1-driven oncogenesis and the development of novel therapeutic strategies for breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARM1 is an important determinant of ERα-dependent breast cancer cell differentiation and proliferation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GitHub - bissessk/RNA-seq-Analysis-of-Control-and-NRDE2-depleted-Breast-Cancer-Cells: Performed a differential gene expression analysis with RNA-seq that compares the expression in human control breast cancer cell lines with lines treated by silencing the NRDE2 gene. A Salmon + tximport + DESeq2 workflow was conducted to pursue this. [github.com]

- 6. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A | EurekAlert! [eurekalert.org]

- 9. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of CARM1 in Transcriptional Regulation and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a pivotal enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a critical role in a wide array of cellular processes, most notably in the regulation of gene transcription.[3] CARM1 functions as a transcriptional coactivator for a multitude of transcription factors, including nuclear hormone receptors like the estrogen receptor (ER), p53, and NF-κB, thereby influencing gene expression programs that govern cell proliferation, differentiation, and the DNA damage response.[4][5][6]

Given its integral role in these fundamental cellular functions, it is not surprising that dysregulation of CARM1 activity is frequently implicated in the pathogenesis of various human cancers.[3][7] CARM1 can act as both an oncogene and a tumor suppressor, depending on the specific cancer type and cellular context.[3] Its overexpression has been linked to poor prognosis in several malignancies, including breast, prostate, and lung cancer, making it an attractive therapeutic target for cancer drug development.[1][8] This technical guide provides an in-depth overview of the core functions of CARM1 in transcriptional regulation and its complex involvement in cancer, with a focus on quantitative data, detailed experimental methodologies, and key signaling pathways.

Data Presentation

CARM1 Inhibitor Activity

The development of small molecule inhibitors targeting CARM1 is a promising avenue for cancer therapy. The following table summarizes the in vitro and cellular potency of selected CARM1 inhibitors.

| Inhibitor | Target | Assay Type | IC50 / EC50 | Cell Line(s) | Reference |

| iCARM1 | CARM1 | In vitro methylation assay (peptide substrate) | 12.3 µM | - | [9] |

| iCARM1 | CARM1 | Cell proliferation assay | 1.797 ± 0.08 µM (EC50) | MCF7 (Breast Cancer) | [9] |

| iCARM1 | CARM1 | Cell proliferation assay | 4.74 ± 0.19 µM (EC50) | T47D (Breast Cancer) | [9] |

| iCARM1 | CARM1 | Cell proliferation assay | 2.13 ± 0.33 µM (EC50) | BT474 (Breast Cancer) | [9] |

| EZM2302 | CARM1 | Cell proliferation assay | 0.015 to >10 µM (IC50) | Hematopoietic cancer cell lines | [1] |

| SGC2085 | CARM1 | In vitro inhibition assay | 50 nM (IC50) | - | [10] |

| CH-1 | CARM1/HDAC2 | Cell proliferation assay | < 1 µM (IC50) | Prostate cancer cells | [11] |

CARM1 Expression in Cancer

Analysis of The Cancer Genome Atlas (TCGA) database reveals differential expression of CARM1 across various cancer types compared to normal tissues.[2]

| Cancer Type | Expression Status | Prognostic Correlation | Reference |

| Breast Invasive Carcinoma (BRCA) | Elevated | - | [2] |

| Lung Squamous Cell Carcinoma (LUSC) | Elevated | Poor Overall Survival | [2] |

| Lung Adenocarcinoma (LUAD) | Elevated | Poor Overall Survival | [2] |

| Colon Adenocarcinoma (COAD) | Elevated | - | [2] |

| Stomach Adenocarcinoma (STAD) | Elevated | - | [2] |

| Liver Hepatocellular Carcinoma (LIHC) | Elevated | - | [2] |

| Kidney Renal Papillary Cell Carcinoma (KIRP) | Elevated | Poor Overall Survival | [2] |

| Bladder Urothelial Carcinoma (BLCA) | Elevated | Poor Overall Survival | [2] |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Elevated | - | [2] |

| Ovarian Serous Cystadenocarcinoma (OV) | High Mutation Rate | - | [2] |

| Uterine Corpus Endometrial Carcinoma (UCEC) | High Mutation Rate | - | [2] |

Gene Expression Changes upon CARM1 Modulation

Knockdown of CARM1 leads to significant changes in the expression of estrogen-responsive genes in breast cancer cells.[12]

| Gene Set | Regulation upon CARM1 Knockdown | Number of Genes | Reference |

| Estrogen-induced genes | Attenuated | 460 | [12] |

| Estrogen-induced genes co-regulated by iCARM1 and siCARM1 | Attenuated | 388 | [12] |

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This protocol outlines a standard procedure for assessing the enzymatic activity of CARM1 on a histone substrate in vitro.

Materials:

-

Recombinant CARM1 enzyme

-

Histone H3 substrate (or other suitable substrate)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

HMT Assay Buffer (e.g., 25 mM Tris-HCl pH 8.8, 25 mM NaCl)

-

SDS-PAGE apparatus and reagents

-

Autoradiography film or phosphoimager

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice.

-

Add the following components in order: HMT Assay Buffer, recombinant CARM1 enzyme, and histone H3 substrate.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel.

-

Expose the dried gel to autoradiography film or a phosphoimager to visualize the methylated histone H3.[13]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol describes the general steps for performing a ChIP assay to identify the genomic regions where CARM1 is bound.

Materials:

-

Cells of interest

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis Buffer

-

Sonication apparatus

-

CARM1-specific antibody

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR machine or next-generation sequencing platform

Procedure:

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells to release the chromatin.

-

Shear the chromatin into smaller fragments using sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin by incubating with a CARM1-specific antibody overnight.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq).[14]

Cell Viability (MTT) Assay

This protocol details the use of the MTT assay to assess the effect of CARM1 inhibitors on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Cell culture medium

-

CARM1 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the CARM1 inhibitor for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Incubate with shaking for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 or EC50 value of the inhibitor.[15][16]

Signaling Pathways and Experimental Workflows

CARM1 in Estrogen Receptor Signaling

CARM1 is a key coactivator of the estrogen receptor (ERα), playing a critical role in estrogen-dependent gene expression and the proliferation of ER-positive breast cancer cells.[17][18] Upon estrogen stimulation, CARM1 is recruited to ERα-bound enhancers, where it methylates histone H3 at arginine 17 (H3R17me2a). This methylation event facilitates the recruitment of other coactivators and the chromatin remodeling machinery, leading to transcriptional activation of target genes.[17]

Caption: CARM1 coactivation of Estrogen Receptor signaling.

CARM1 in the DNA Damage Response

CARM1 plays a crucial role in the cellular response to DNA damage.[5][19] Following DNA damage, the ATM kinase is activated, which in turn activates tumor suppressors like p53 and BRCA1. CARM1 is recruited to sites of DNA damage where it methylates both histone H3 and the coactivator p300. This methylation of p300 is critical for its interaction with BRCA1, leading to the formation of a coactivator complex that promotes the expression of cell cycle inhibitors like p21 and GADD45. This ultimately results in cell cycle arrest to allow for DNA repair.[5][19]

Caption: CARM1's role in the DNA damage response pathway.

Experimental Workflow for CARM1 Inhibitor Screening

The discovery of novel CARM1 inhibitors often involves a multi-step workflow that combines computational and experimental approaches.

References

- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic pan-cancer landscape identifies CARM1 as a potential prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor by Virtual Screening [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. protocols.io [protocols.io]

- 17. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]

PROTACs for Targeted Protein Degradation: A Technical Guide

Introduction